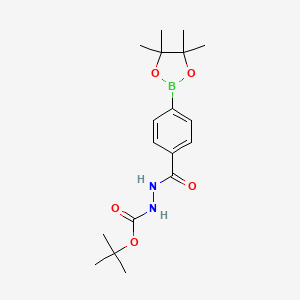

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Boronic esters, such as “tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate”, are often used in chemical reactions such as borylation and hydroboration .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a solid form at room temperature and a molecular weight in the range of 300-400 g/mol .Scientific Research Applications

1. Insect Growth Regulation

This compound has been studied for its larvicidal activity against agricultural pests. Oikawa et al. (1994) investigated the larvicidal activity of similar hydrazine derivatives against the rice stem borer, Chilo suppressalis. They found that the hydrophobicity of substituents generally enhances activity, while the bulkiness of substituents is unfavorably position-specific (Oikawa et al., 1994).

2. Antimicrobial and Antioxidant Properties

Compounds structurally related to tert-Butyl hydrazinecarboxylate have been synthesized and evaluated for antimicrobial and antioxidant activities. Rangaswamy et al. (2017) developed functionalized pyrazole scaffolds showing significant antimicrobial and antioxidant activities (Rangaswamy et al., 2017).

3. Design of Benzoheterocyclic Analogues

Sawada et al. (2003) synthesized benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide to investigate their potential as insecticides. These compounds showed high insecticidal activities, superior to some commercial insecticides (Sawada et al., 2003).

4. Synthesis of Novel N-oxalyl Derivatives

Mao et al. (2004) synthesized novel N-oxalyl derivatives of tebufenozide, demonstrating that some of these compounds exhibit higher larvicidal activities than their parent compounds (Mao et al., 2004).

5. Nucleophilic Substitutions and Radical Reactions

Jasch et al. (2012) studied tert-Butyl phenylazocarboxylates, which are structurally related to tert-Butyl hydrazinecarboxylate. They found that these compounds are versatile for synthetic organic chemistry, especially for nucleophilic substitutions and radical reactions (Jasch et al., 2012).

6. Potential Mcl-1 Antagonists

Bhat et al. (2019) synthesized hydrazine carboxylate compounds and evaluated them as possible Mcl-1 antagonists, indicating their potential use in cancer therapy (Bhat et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O5/c1-16(2,3)24-15(23)21-20-14(22)12-8-10-13(11-9-12)19-25-17(4,5)18(6,7)26-19/h8-11H,1-7H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWIGNZPIXXMHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)

![1-[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B2668143.png)

![N'-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide](/img/structure/B2668146.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2668147.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)

![3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE](/img/structure/B2668155.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2668160.png)

![(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one](/img/structure/B2668162.png)